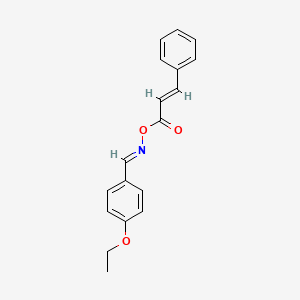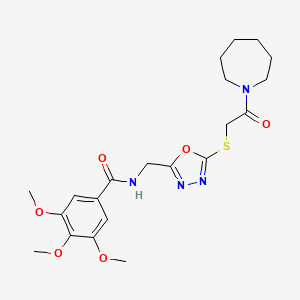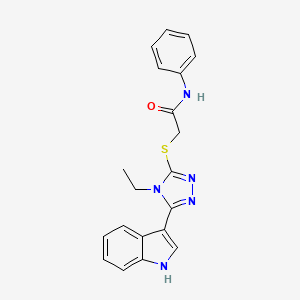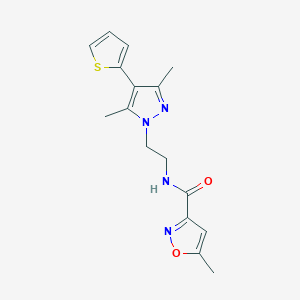
2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms . The compound has been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors with a potential use in Alzheimer therapy .
Synthesis Analysis
The synthesis of “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives has been reported in several studies . For instance, one study reported the synthesis and photoluminescence behavior of six novel europium complexes with a novel β-hydroxyketone ligand, 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives has been analyzed using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectroscopies .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives have been studied . For example, one study reported the dehydrochlorination of 2,2-di(4-chlorophenyl)-1,1,1-trichloroethane with NaOH in DMF at 70-80°C .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives have been analyzed using various techniques . For instance, one study reported the crystal structure characterization, interaction energy analysis, and DFT studies of a related compound, 3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
- Application : Investigation of derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole for activity against Mycobacterium tuberculosis and atypical mycobacteria.
- Findings : Some derivatives showed improved activity compared to existing treatments, highlighting the potential of these compounds in antimycobacterial therapies (Biava et al., 2008).
Structural Analysis
- Application : Structural characterization and analysis of related pyrrole compounds to understand their molecular geometry and potential applications.
- Findings : Detailed structural insights were provided, aiding in the understanding of the compound's properties and potential applications in various fields (Keck et al., 2011), (Xu et al., 2009).
Electronically Intercommunicating Iron Centers
- Application : Exploration of electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles.
- Findings : This research demonstrated significant electron delocalization and provided insights into the electrochemical properties of these compounds, suggesting applications in fields like material science (Hildebrandt et al., 2011).
Catalysis and Synthesis
- Application : Use of nano copper oxide as a catalyst for synthesizing highly substituted pyrroles.
- Findings : The study showed efficient synthesis with high yields, highlighting the role of nano copper oxide in facilitating chemical reactions (Saeidian et al., 2013).
Photoluminescent Conjugated Polymers
- Application : Development of photoluminescent conjugated polymers incorporating pyrrole units.
- Findings : This research contributed to the advancement of materials suitable for electronic applications due to their photoluminescent properties (Beyerlein & Tieke, 2000).
Antimicrobial Activity
- Application : Examining the antimicrobial properties of pyrrole derivatives.
- Findings : Some compounds exhibited promising antimicrobial effects, suggesting their potential in developing new antimicrobial agents (Sivakumar et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Future research directions for “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives could include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . These compounds could also be further investigated for their potential anticancer activities .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-phenylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c17-14-10-8-13(9-11-14)16-7-4-12-18(16)15-5-2-1-3-6-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKCUJCINCNVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)




![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2483134.png)
